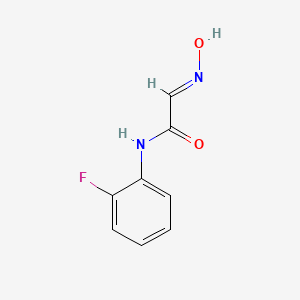

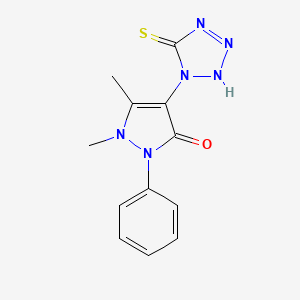

Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" is a derivative of acetamide with a fluorophenyl group and a hydroxyimino substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related acetamide derivatives, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves condensation reactions or reactions with chlorosilanes. For instance, N-(2-hydroxyphenyl)acetamide reacts with chlorotrimethylsilane to form silylated derivatives, as described in the synthesis of compound 1 in paper . Similarly, the interaction with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds . These methods suggest that the synthesis of "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" could potentially involve similar strategies, such as the reaction of a fluorophenyl hydroxylamine with an appropriate acetamide precursor.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of acetamide derivatives. For example, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide was elucidated using this method, revealing an intramolecular hydrogen bond and an intermolecular association forming a polymeric network . The crystal structure of other derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, also exhibits intermolecular hydrogen bonds . These findings suggest that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may also form specific intermolecular interactions, potentially affecting its crystalline properties.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For instance, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide leads to a Beckmann-type rearrangement, resulting in unexpected products . This indicates that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" might also be susceptible to similar rearrangements or other reactions depending on the reaction conditions and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For example, the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide shows that hydrogen bonding plays a significant role in the molecular packing . The presence of halogen substituents, such as fluorine, can also affect the properties of the compound, as seen in the case of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide . Mass spectrometry studies on 2-hydroxyimino-N-aryl acetamides reveal that these compounds can undergo fragmentation to form various ions, indicating that "Acetamide, N-(2-fluorophenyl)-2-hydroxyimino-" may have similar fragmentation patterns .

Scientific Research Applications

1. Antimalarial Drug Synthesis

Acetamide derivatives, specifically N-(2-Hydroxyphenyl)acetamide, have been identified as intermediates in the natural synthesis of antimalarial drugs. The monoacetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, is a critical step in this process. This synthesis is significant in the context of developing effective antimalarial drugs (Magadum & Yadav, 2018).

2. Mass Spectrometry in Analytical Chemistry

2-hydroxyimino-N-aryl acetamides, including acetamide, N-(2-fluorophenyl)-2-hydroxyimino-, have been studied using electron impact mass spectrometry. These studies reveal the mechanisms of formation for various ions and provide insights into hydrogen scrambling and molecular rearrangement, contributing to the field of analytical chemistry (Kallury, Loudon, & Maccoll, 1978).

3. Anti-inflammatory Applications

Research on N-(3-chloro-4-flurophenyl)-2-hydroxyimino acetamides, which are structurally related to the acetamide , has demonstrated significant anti-inflammatory activity. This indicates a potential application of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

4. Structural and Fluorescence Studies

The study of various acetamide derivatives, including N-(2-hydroxy phenyl) acetamide, has provided insights into their structural aspects, properties, and fluorescence characteristics. This research contributes to the understanding of molecular interactions and the development of fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

5. Beckmann-type Rearrangement in Organic Chemistry

The study of N-benzyl-2-cyano-2-(hydroxyimino)acetamide and its reduction products has contributed to the understanding of Beckmann-type rearrangements in organic chemistry. This research helps in understanding molecular transformations and synthetic pathways (Darling & Chen, 1978).

properties

IUPAC Name |

(2E)-N-(2-fluorophenyl)-2-hydroxyiminoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-6-3-1-2-4-7(6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJRKAMDQGMILD-BJMVGYQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C=NO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)NC(=O)/C=N/O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, N-(2-fluorophenyl)-2-hydroxyimino- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Thien-3-ylcarbonyl)amino]benzoic acid](/img/structure/B1336961.png)

![6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1336966.png)

![N-[2-(2-fluorophenyl)ethyl]quinoline-8-carboxamide](/img/structure/B1336970.png)

![[(E)-2-methylpropylideneamino]thiourea](/img/structure/B1336983.png)